![molecular formula C13H24Sn B14075519 [(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane CAS No. 100692-36-2](/img/structure/B14075519.png)
[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane is a unique organotin compound characterized by its bicyclic structure and the presence of a tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane typically involves the reaction of a bicyclic precursor with a tin reagent. One common method involves the use of [(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl] chloride and trimethyltin chloride in the presence of a base such as triethylamine . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin compounds.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The trimethylstannane group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学的研究の応用
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds, including this one, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly as anticancer agents.
Industry: The compound is used in the production of polymers and other materials, where it can act as a catalyst or stabilizer
作用機序
The mechanism of action of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane involves the interaction of the tin atom with various molecular targets. In organic synthesis, the tin atom can coordinate with other atoms or molecules, facilitating the formation or breaking of chemical bonds. In biological systems, the compound may interact with cellular components, potentially disrupting normal cellular functions and leading to toxic effects .
類似化合物との比較
Similar Compounds
- (1R,6R)-7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-ylstannane
- (1S,6R)-7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-ylstannane
- (1R,4R,6R)-4-(Methoxymethoxy)-7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-ylstannane
Uniqueness
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methylstannane is unique due to its specific bicyclic structure and the presence of a trimethylstannane group. This combination of features gives it distinct chemical properties and reactivity compared to other organotin compounds.
特性
CAS番号 |
100692-36-2 |
|---|---|
分子式 |
C13H24Sn |
分子量 |
299.04 g/mol |
IUPAC名 |
(7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl)methyl-trimethylstannane |
InChI |
InChI=1S/C10H15.3CH3.Sn/c1-7-4-5-8-9(6-7)10(8,2)3;;;;/h6,8-9H,1,4-5H2,2-3H3;3*1H3; |
InChIキー |
HSMAGWVNFMDBTD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2C1C=C(CC2)C[Sn](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




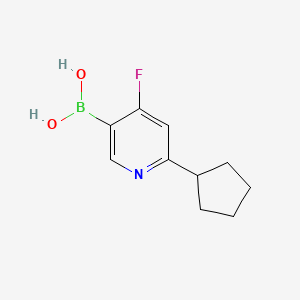
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)
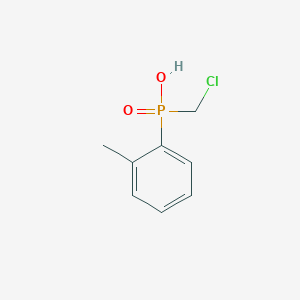
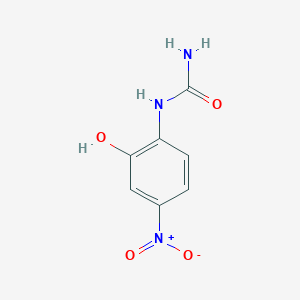
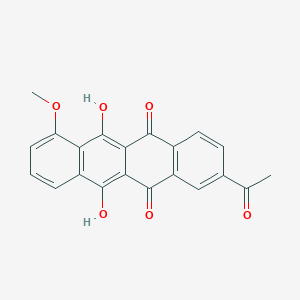
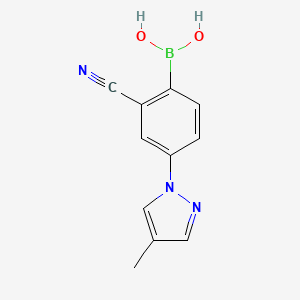

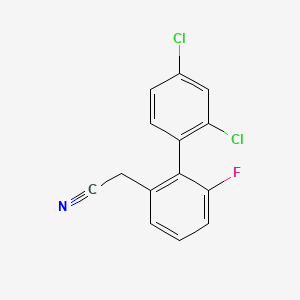


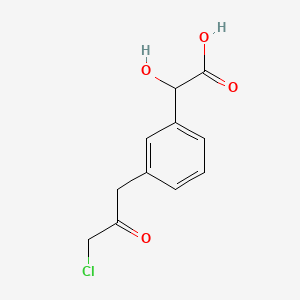
![3-Amino-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14075523.png)
